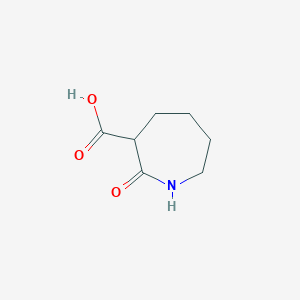

2-Oxoazepane-3-carboxylic acid

Description

Contextual Significance of Seven-Membered Nitrogen Heterocycles in Organic Chemistry

Seven-membered nitrogen heterocycles, such as azepanes, are crucial structural motifs in organic and medicinal chemistry. nih.govijnrd.org Their non-planar, flexible three-dimensional structures allow them to explore a vast conformational space, which is a desirable trait for interacting with biological targets. bohrium.comresearchgate.net This structural characteristic often leads to improved pharmacological properties, including enhanced bioavailability and metabolic stability. researchgate.net

The azepine framework is found in a variety of natural products and has been incorporated into numerous synthetic compounds with a wide range of biological activities. nih.govijnrd.org These activities include applications as anticancer, antiviral, anti-inflammatory, and antibacterial agents. nih.govijnrd.org The versatility of these seven-membered rings makes them attractive targets for synthetic chemists and a valuable component in the design of new therapeutic agents. bohrium.comresearchgate.net

Role of Lactam Carboxylic Acids as Bioactive Scaffolds and Synthetic Intermediates

Lactams, which are cyclic amides, are a cornerstone of many bioactive compounds and pharmaceuticals. chemrxiv.orgrsc.org The presence of a lactam ring, particularly in conjunction with a carboxylic acid group, provides a scaffold that can be readily modified, making these molecules valuable as both final bioactive products and as key synthetic intermediates. rsc.orgmdpi.com

Lactam carboxylic acids are precursors for a diverse array of more complex molecules. For instance, they can be converted into various derivatives, including amides and esters, through reactions at the carboxylic acid group. beilstein-journals.orgbeilstein-journals.org The lactam ring itself can undergo various transformations, such as ring-opening or rearrangements, to generate new heterocyclic systems. nih.govresearchgate.netacs.org

From a biological perspective, the lactam structure is a well-established pharmacophore. mdpi.com It is a key feature in many antibiotics and has been explored for a multitude of other therapeutic applications, including as enzyme inhibitors and receptor modulators. rsc.orgbeilstein-journals.org The combination of the lactam and carboxylic acid functionalities provides multiple points for interaction with biological macromolecules, enhancing the potential for specific and potent bioactivity. ibs.re.kr

Overview of Research Directions Pertaining to 2-Oxoazepane-3-carboxylic Acid

Research involving this compound and its derivatives is multifaceted, primarily focusing on its utility as a building block in the synthesis of more complex and potentially bioactive molecules.

One significant area of investigation is its use as a precursor for creating novel amino acids. For example, derivatives of this compound have been synthesized and studied for their ability to induce specific secondary structures, such as β-turns, in peptides. nih.govresearchgate.netacs.org This has important implications for the design of peptidomimetics with controlled conformations.

The synthesis of this compound derivatives is another active research direction. Studies have explored methods for its preparation, including rearrangements of smaller ring systems like β-lactams. nih.govresearchgate.netacs.org For instance, a palladium-catalyzed hydrogenolysis of ornithine-derived β-lactams can lead to the formation of the seven-membered 2-oxoazepane ring through an intramolecular rearrangement. nih.govresearchgate.netacs.org Furthermore, under certain conditions, 2-oxoazepane-4-carboxylic acid derivatives have been observed to undergo rearrangement to form 2-oxopiperidine-containing β-amino acids, highlighting the chemical versatility of this scaffold. researchgate.net

Additionally, derivatives of this compound are being explored for their potential applications in material science and as agrochemicals. The unique chemical properties of these compounds may allow for the development of new polymers or pesticides.

Chemical Compound Information

| Compound Name | Molecular Formula | CAS Number |

| This compound | C7H11NO3 | Not Available |

| Allyl (2-oxoazepan-3-yl)carbamate | Not Available | 1219403-80-1 |

| 3-methyl-2-oxoazepane-3-carboxylic acid | C8H13NO3 | 2134145-04-1 |

| 4-amino-3-methyl-2-oxoazepane-4-carboxylate | Not Available | Not Available |

| 2-(4-bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid | Not Available | Not Available |

| 2-oxoazetidine-3-carboxylic acid | Not Available | Not Available |

| 1,2-Bis(2-oxo-azepane-1-carboxylic acid-p-phenyl-amide)ethane | Not Available | Not Available |

| Ornithine | Not Available | Not Available |

Physicochemical Data for this compound

| Property | Value |

| Molecular Formula | C7H11NO3 |

| Monoisotopic Mass | 157.0739 Da |

| SMILES | C1CCNC(=O)C(C1)C(=O)O |

| InChI | InChI=1S/C7H11NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) |

| InChIKey | MQXIMPGNIJCBHZ-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Structure

3D Structure

Properties

IUPAC Name |

2-oxoazepane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h5H,1-4H2,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXIMPGNIJCBHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 Oxoazepane 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for chemical modification, allowing for the formation of esters and amides, which are fundamental transformations in organic and medicinal chemistry.

Esterification is a common reaction of carboxylic acids, converting them into esters. One of the most established methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol is often used as the solvent. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com All steps in the Fischer esterification are reversible. libretexts.org

While the Fischer method is widely applicable, alternative conditions can be employed, particularly when dealing with sensitive substrates where strong acids might induce side reactions like ring-opening. chemrxiv.org For instance, esters can also be formed via the S_N_2 reaction of a carboxylate anion with a primary alkyl halide. libretexts.org

Table 1: General Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄, HCl) | Reversible; often requires excess alcohol to drive equilibrium. libretexts.orgmasterorganicchemistry.com |

| Alkylation of Carboxylate | Carboxylate Salt, Primary Alkyl Halide (R-X) | S_N_2 mechanism; avoids strongly acidic conditions. libretexts.org |

The formation of an amide bond by reacting a carboxylic acid with an amine is a cornerstone of peptide synthesis and medicinal chemistry. nih.govuantwerpen.be Direct reaction is typically not feasible and requires the use of "coupling reagents" to activate the carboxylic acid. uantwerpen.be These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic acyl substitution by the amine. libretexts.org

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC). In this method, the carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with dicyclohexylurea as a byproduct. libretexts.org To improve efficiency and minimize side reactions like epimerization at adjacent stereocenters, additives such as N-hydroxybenzotriazole (HOBt) are often included. nih.gov Modern advancements have introduced a variety of uronium and phosphonium (B103445) salt-based coupling reagents (e.g., HATU, HBTU) and greener, more atom-economical alternatives. nih.govuantwerpen.be

Table 2: Selected Peptide Coupling Strategies for Amide Bond Formation

| Coupling Reagent Class | Example Reagent | General Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC) | Amine, Solvent (e.g., CH₂Cl₂), often with an additive like HOBt. libretexts.orgnih.gov |

| Uronium Salts | HATU, HBTU | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF). nih.gov |

| Phosphonium Salts | PyBOP | Amine, Base (e.g., DIPEA), Solvent (e.g., DMF). uantwerpen.be |

Reactivity of the 2-Oxoazepane Lactam Ring

The seven-membered lactam ring of 2-oxoazepane-3-carboxylic acid is also susceptible to chemical transformations, most notably ring-opening via hydrolysis and intriguing intramolecular rearrangements.

Lactams, being cyclic amides, can undergo hydrolysis to yield the corresponding amino acid. This reaction involves the cleavage of the endocyclic amide bond. The hydrolysis can be catalyzed by either acid or base. libretexts.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. In both cases, the ring opens to form an amino acid. Subsequent neutralization is required to obtain the neutral amino acid from its salt form. libretexts.org In the context of 2-oxoazepane derivatives, hydrolysis of the lactam ring is a key step that can precede or occur concurrently with other transformations. researchgate.net

Derivatives of 2-oxoazepane can undergo spontaneous intramolecular rearrangements, converting the seven-membered ring into a six-membered one. This transformation is particularly well-documented for specific substituted analogues.

A notable reaction is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acid esters into 2'-oxopiperidine-containing β-amino acids. nih.govcsic.es This remarkable rearrangement involves the cleavage of an amide bond and the formation of a new C-N bond to create the more stable six-membered piperidine (B6355638) ring. researchgate.netdntb.gov.ua The reaction is initiated by the hydrolysis of the ester group under either acidic or basic conditions. researchgate.netdntb.gov.ua

Research indicates that the process occurs through a concerted mechanism. nih.govdntb.gov.ua Theoretical studies suggest that the carboxylic acid group at the 4-position of the azepane ring plays a crucial role by participating directly in the intramolecular catalysis, lowering the energy of the transition state. researchgate.netnih.gov This rearrangement can proceed readily, even at room temperature, once the prerequisite ester hydrolysis has occurred. dntb.gov.ua Under acidic conditions, the rearrangement has been developed into a totally stereoselective synthetic route to these valuable oxopiperidine amino acid analogues. researchgate.netdntb.gov.ua

Table 3: Rearrangement of Substituted 2-Oxoazepane

| Starting Material | Conditions | Product | Key Finding |

| 4-carboxy-2-oxoazepane α,α-amino acid ester | Acidic or Basic Hydrolysis | 2'-oxopiperidine-containing β-amino acid | Spontaneous rearrangement following ester hydrolysis. researchgate.netnih.govdntb.gov.ua |

| 4-carboxy-2-oxoazepane α,α-amino acid | Acidic solution (post-hydrolysis) | 2'-oxopiperidine-containing β-amino acid | The carboxylic acid at position 4 acts as an intramolecular catalyst. nih.govchim.it |

| 4-carboxy-2-oxoazepane α,α-amino acid | Storage in solution or at room temperature | 2'-oxopiperidine-containing β-amino acid | The rearrangement can occur spontaneously under mild conditions. dntb.gov.ua |

Intramolecular Rearrangements of 2-Oxoazepane Systems

Derivatization at the Nitrogen Atom and Other Positions of the Ring

The structure of this compound offers several sites for chemical modification to produce a variety of derivatives. Key reactive centers for derivatization include the lactam nitrogen, the carboxylic acid at C3, and to a lesser extent, other positions on the seven-membered ring.

The secondary amine within the lactam ring is a key site for derivatization. The nitrogen atom's lone pair of electrons allows it to undergo various substitution reactions. A common strategy in peptide and amino acid chemistry is the introduction of a protecting group, such as the tert-butyloxycarbonyl (Boc) group. This is often achieved by reacting the parent molecule with Di-tert-butyl dicarbonate (B1257347). This protection prevents unwanted side reactions at the nitrogen position while other parts of the molecule are being modified.

More advanced derivatization can be achieved through metal-catalyzed cross-coupling reactions. For analogous cyclic amino acid structures, copper(I) and palladium(0)-catalyzed N-arylation reactions have been successfully employed to introduce aromatic substituents onto the lactam nitrogen, significantly diversifying the molecular architecture. researchgate.net

The most common transformations of this compound involve the carboxylic acid functional group at the C3 position. These reactions are fundamental in organic synthesis and allow for the creation of esters, amides, and other acyl derivatives.

Esterification: The carboxylic acid can be converted into an ester through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic conditions. tcichemicals.com Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. libretexts.org For the synthesis of methyl esters, the use of diazomethane (B1218177) is an efficient method that proceeds rapidly under neutral conditions. tcichemicals.comwordpress.com

Amide Formation: Direct reaction of the carboxylic acid with an amine is often inefficient because the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To facilitate amide bond formation, coupling agents are employed. Dicyclohexylcarbodiimide (DCC) is a widely used reagent that activates the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then readily displaced by an amine nucleophile to form the corresponding amide. libretexts.orglibretexts.org

The following table summarizes key derivatization reactions for this compound.

| Reaction Type | Target Site | Reagents/Conditions | Derivative Formed |

| N-Protection | Lactam Nitrogen | Di-tert-butyl dicarbonate (Boc)₂O | N-Boc-2-oxoazepane-3-carboxylic acid |

| N-Arylation | Lactam Nitrogen | Aryl halide, Cu(I) or Pd(0) catalyst, Base | N-Aryl-2-oxoazepane-3-carboxylic acid |

| Esterification | Carboxylic Acid | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | 2-Oxoazepane-3-carboxylate ester |

| 1. Base (e.g., NaOH) 2. Alkyl halide (R'-X) | 2-Oxoazepane-3-carboxylate ester | ||

| Diazomethane (CH₂N₂) | Methyl 2-oxoazepane-3-carboxylate | ||

| Amide Formation | Carboxylic Acid | Amine (R'R''NH), Dicyclohexylcarbodiimide (DCC) | N-substituted 2-oxoazepane-3-carboxamide |

Nucleophilic and Electrophilic Pathways

The reactivity of this compound can be understood through the nucleophilic and electrophilic character of its constituent atoms. The molecule can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species.

Nucleophilic Pathways

The molecule possesses two primary nucleophilic centers: the lone pair of electrons on the nitrogen atom and the oxygen atoms of the carboxylate group, which is formed upon deprotonation of the carboxylic acid.

Carboxylate Anion as a Nucleophile: In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This anion is a potent nucleophile that can attack various electrophiles. A prominent example is its reaction with alkyl halides in an SN2 reaction to form esters. libretexts.org

Nitrogen Atom as a Nucleophile: The lone pair of electrons on the lactam nitrogen imparts nucleophilic character. This is demonstrated in N-alkylation and N-acylation reactions. The nucleophilicity of this nitrogen is also crucial in certain synthetic routes that form the azepane ring itself, such as the intramolecular cyclization of an amino-functionalized precursor. researchgate.net

Electrophilic Pathways

The primary electrophilic sites in this compound are the carbonyl carbons of the lactam and the carboxylic acid. openochem.org The carbonyl carbon of a carboxylic acid is inherently electrophilic due to the polarization of the C=O bond. pressbooks.pub However, carboxylic acids are only moderately reactive towards nucleophiles because the hydroxyl group (–OH) is a poor leaving group. pressbooks.publibretexts.org Therefore, electrophilic pathways for this molecule typically involve a nucleophilic acyl substitution mechanism where the –OH group is first converted into a better leaving group. libretexts.orgpressbooks.pub

Activation via Protonation (Fischer Esterification): In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by weak nucleophiles like alcohols, leading to the formation of an ester. libretexts.org

Conversion to Acid Chlorides: A highly effective method for activating the carboxylic acid is its conversion to an acid chloride, which is one of the most reactive carboxylic acid derivatives. openochem.org This is typically achieved by treatment with thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds through an acyl chlorosulfite intermediate, replacing the –OH with a chloride ion, an excellent leaving group. libretexts.org The resulting acid chloride is a highly electrophilic species that readily reacts with a wide range of nucleophiles to form esters, amides, and anhydrides. libretexts.org

Activation with Carbodiimides: For reactions with amines to form amides, activating agents like dicyclohexylcarbodiimide (DCC) are used. The carboxylic acid adds to the C=N double bond of DCC, forming a highly reactive O-acylisourea intermediate. This intermediate possesses a good leaving group that is easily displaced by an amine, yielding the desired amide product. libretexts.orglibretexts.org

The following table outlines the key electrophilic pathways involving the activation of the carboxylic acid group.

| Pathway | Activating Reagent | Reactive Intermediate | Subsequent Nucleophile | Product |

| Acid Catalysis | H⁺ (e.g., H₂SO₄) | Protonated Carboxylic Acid | Alcohol (R'-OH) | Ester |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chlorosulfite | Chloride (Cl⁻) | Acid Chloride |

| Carbodiimide Coupling | Dicyclohexylcarbodiimide (DCC) | O-Acylisourea | Amine (R'R''NH) | Amide |

Derivatives and Structural Analogues of 2 Oxoazepane 3 Carboxylic Acid

N-Substituted and Ring-Substituted 2-Oxoazepane-3-carboxylic Acid Derivatives

The modification of the this compound scaffold through N-substitution or ring substitution is a key strategy for altering its physicochemical and biological properties. The nitrogen atom of the lactam can be functionalized, and various positions on the seven-membered ring can be substituted to create a range of derivatives.

A notable example of an N-substituted derivative is 1-[(tert-butoxy)carbonyl]-2-oxoazepane-3-carboxylic acid . shachemlin.com In this compound, the hydrogen on the lactam nitrogen is replaced by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. This modification is often a crucial intermediate step, enabling further chemical transformations on the molecule that would otherwise be complicated by the reactivity of the N-H bond.

Research into derivatives of the larger caprolactam structure, to which this compound belongs, provides a basis for understanding potential modifications. While specific research on a wide array of N-substituted and ring-substituted derivatives of this compound is not extensively documented, the principles of lactam chemistry suggest numerous possibilities for creating novel compounds.

Table 1: Examples of Substituted this compound Derivatives

| Compound Name | Substitution Type | Key Feature |

|---|

Comparative Analysis with Related Cyclic Lactam Carboxylic Acids

Comparing this compound with other cyclic lactam carboxylic acids of varying ring sizes highlights the structural nuances that influence their chemical and biological profiles. The ring size affects conformation, strain, and the spatial arrangement of functional groups, which are critical for molecular interactions.

Azetidines are four-membered heterocyclic compounds. researchgate.net Their derivatives, particularly 2-oxoazetidine-3-carboxylic acids (β-lactams), are of significant interest. nih.gov

Structural Features : The four-membered ring is highly strained, which influences its reactivity. L-azetidine-2-carboxylic acid is a naturally occurring, toxic analogue of proline. researchgate.netnih.gov

Synthesis and Reactivity : An efficient method for creating 2-oxoazetidine-3-carboxylic acid derivatives involves the thermally promoted Wolff rearrangement of diazotetramic acids. nih.govbeilstein-journals.org This approach allows for structural diversity by introducing various nucleophiles. nih.gov Other synthetic routes include the cyclization of dibromo amino esters, which can yield 3-bromoazetidine-3-carboxylic acid derivatives after thermal isomerization from an aziridine (B145994) intermediate. researchgate.netrsc.org

Research Focus : Azetidine-derived carboxylic acids are crucial components of many antibiotics, such as penicillin. nih.gov They also exhibit activities including herbicidal properties and inhibition of β-lactamases. nih.gov Non-lactam derivatives have been evaluated as conformationally constrained GABA analogues for their potential as GABA uptake inhibitors. nih.gov

Piperidines are six-membered nitrogen-containing heterocycles. The corresponding carboxylic acid derivatives are well-studied scaffolds in medicinal chemistry. nih.govsolubilityofthings.com

Structural Features : The six-membered ring is conformationally flexible, typically adopting a chair conformation. Key examples include piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid). wikipedia.orgnih.gov

Synthesis and Reactivity : Alkyl- and aryl-substituted derivatives of pipecolic acid can be synthesized via a modified Strecker protocol involving the addition of trimethylsilyl (B98337) cyanide to tetrahydropyridines. rsc.org N-substituted derivatives of piperidine-3-carboxylic acid have been synthesized to act as GABA uptake inhibitors. nih.gov

Research Focus : Piperidine-2-carboxylic acid derivatives have been investigated as NMDA receptor antagonists. nih.govacs.org Piperidine-3-carboxylic acid and its derivatives are particularly known for their role as GABA uptake inhibitors and have been explored for developing anticonvulsant agents. nih.govresearchgate.net

Pyrrolidines are five-membered nitrogen heterocycles, with proline (pyrrolidine-2-carboxylic acid) being the most prominent example. sigmaaldrich.com This scaffold is prevalent in drug discovery. researchgate.netnih.govlifechemicals.com

Structural Features : The five-membered ring has a non-planar, puckered conformation. researchgate.net Proline is a unique proteinogenic amino acid that restricts the conformational flexibility of peptide chains. sigmaaldrich.com Pyrrolidine-3-carboxylic acid is known as β-proline. oist.jp

Synthesis and Reactivity : Numerous synthetic methods exist for creating diverse pyrrolidine (B122466) derivatives. researchgate.net Asymmetric Michael addition reactions have been developed to produce enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.org

Research Focus : Proline and its derivatives are fundamental in peptide and protein structures and are used as catalysts in organic synthesis. sigmaaldrich.comhmdb.ca Pyrrolidine-based compounds have been developed as GABA uptake inhibitors, anticancer agents, and treatments for central nervous system diseases. researchgate.netnih.gov

This category includes seven-membered rings containing other heteroatoms in addition to nitrogen, such as oxygen in the case of oxazepanes.

Structural Features : 1,4-Oxazepanes are seven-membered heterocycles containing both oxygen and nitrogen. They represent an interesting class of compounds with unique physicochemical properties. rsc.org

Synthesis and Reactivity : A methodology for preparing chiral 2-phenyl-substituted-1,4-oxazepane-5-carboxylic acids has been developed using a solid-phase synthesis approach starting from polymer-supported homoserine. rsc.orgrsc.org The process involves alkylation, cleavage from the polymer support, and subsequent cyclization. rsc.org

Research Focus : The 1,4-oxazepane (B1358080) scaffold is found in various pharmacologically relevant compounds and natural products, making its derivatives attractive for drug discovery. rsc.org The synthesis of these complex heterocyclic systems expands the available chemical space for developing new therapeutic agents.

Table 2: Comparative Analysis of Cyclic Carboxylic Acids

| Scaffold | Ring Size | Key Examples | Primary Research Area |

|---|---|---|---|

| Azetidine | 4 | Azetidine-2-carboxylic acid, 2-Oxoazetidine-3-carboxylic acid | Antibiotics (β-lactams), Proline antagonism, GABA uptake inhibitors. nih.govnih.govnih.gov |

| Pyrrolidine | 5 | Pyrrolidine-2-carboxylic acid (Proline), Pyrrolidine-3-carboxylic acid (β-Proline) | Protein structure, Drug discovery (anticancer, CNS), Organocatalysis. sigmaaldrich.comresearchgate.netnih.gov |

| Piperidine (B6355638) | 6 | Piperidine-2-carboxylic acid (Pipecolic acid), Piperidine-3-carboxylic acid (Nipecotic acid) | NMDA receptor antagonists, GABA uptake inhibitors, Anticonvulsants. nih.govnih.govresearchgate.net |

| 2-Oxoazepane | 7 | This compound | (Less explored relative to smaller rings) |

| 1,4-Oxazepane | 7 | 1,4-Oxazepane-5-carboxylic acid | Scaffolds for pharmacologically active compounds. rsc.orgrsc.org |

Design and Synthesis of Diversified Compound Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of molecules to identify new biological probes and drug leads. nih.gov The design and synthesis of libraries based on lactam carboxylic acids leverage various synthetic strategies to achieve structural diversity.

Diversity-Oriented Synthesis (DOS) : This strategy aims to produce collections of structurally diverse and complex molecules from simple starting materials. mdpi.com A computational-aided DOS strategy known as Build/Couple/Pair has been used to design a virtual library of lactams, including β-, γ-, δ-, and ε-lactams, by forming amide bonds through intramolecular pairing reactions. researchgate.net

Fragment-Based Drug Discovery (FBDD) : This approach uses smaller, low-molecular-weight compounds ("fragments") for screening. Pyrrolidine-based fragments are of particular interest due to their presence in many natural products and drugs. nih.govacs.org Libraries of homochiral pyrrolidine fragments with good 3D characteristics have been synthesized using asymmetric cycloaddition reactions. nih.gov

Solid-Phase and Parallel Synthesis : Solid-phase synthesis is often employed to create libraries of heterocycles. For instance, a library of γ-lactams was generated through the formal cycloaddition of imines and succinic anhydrides, with diversification achieved by functionalizing the resulting carboxylic acid. nih.gov Similarly, the synthesis of medium-ring lactam libraries, inspired by natural products like octalactin A, has been accomplished using a convergent-divergent strategy involving Ring-Closing Metathesis (RCM). nih.gov

Enzymatic and Chemo-enzymatic Methods : A one-pot, sequential enzymatic kinetic resolution followed by RCM has been developed for the simultaneous enantiodivergent synthesis of diverse lactones and lactams. mdpi.com This method provides access to a double-sized library of enantiopure products from a single racemic starting material, enhancing the efficiency of library creation. mdpi.com

The synthesis of these libraries often involves key reactions such as cycloadditions, multicomponent reactions (e.g., the A³ coupling of aldehydes, amines, and alkynes), and ring-closing metathesis, enabling the construction of a wide array of structurally distinct cyclic lactam carboxylic acids and their derivatives for biological evaluation. nih.govresearchgate.net

Stereochemistry and Chiral Control in 2 Oxoazepane 3 Carboxylic Acid Research

Importance of Stereoisomerism for Conformational and Functional Studies

The seven-membered ε-caprolactam ring is not planar and exists in various conformations, with the chair-type conformation being the most stable. rsc.orgscispace.comrsc.org The stereochemistry at the C-3 position, and at other positions on the ring, dictates the preferred conformation and the orientation of the substituents. The interplay between stereoisomerism and conformational preference is a key area of study for understanding how these molecules interact with biological systems.

In studies of analogous C-6 substituted ε-caprolactams, it has been shown that the ring predominantly adopts a chair conformation with a planar lactam group. rsc.orgscispace.com The orientation of a substituent, such as a carboxyl or ester group, can be either axial or equatorial. Generally, equatorial positions are energetically favored to minimize steric hindrance. rsc.org However, the introduction of other substituents can alter this preference. For instance, in a 6-methoxycarbonyl-ε-caprolactam, the ester group prefers an equatorial position. rsc.orgscispace.com Yet, the introduction of a bulky tert-butyloxycarbonyl (BOC) group on the lactam nitrogen can induce the ester group to adopt an axial orientation. rsc.orgscispace.com

The conformational behavior of substituted caprolactams is often a dynamic equilibrium between different chair forms. For trans-diastereomers of a C-2, C-6 disubstituted caprolactam, an equilibrium between two chair conformers was observed, where each substituent can occupy either an axial or equatorial position. rsc.orgscispace.com The specific conformation adopted by a stereoisomer of 2-oxoazepane-3-carboxylic acid will determine the spatial presentation of the carboxylic acid group and other functional groups, which is critical for molecular recognition and biological activity.

Table 1: Conformational Preferences in Substituted ε-Caprolactams

| Compound/Substituents | Predominant Conformation | Substituent Orientation | Reference |

| 6-methoxycarbonyl-ε-caprolactam | Chair | Equatorial COOMe | rsc.org, scispace.com |

| N-BOC-6-methoxycarbonyl-ε-caprolactam | Two exchanging chair forms | 70% Axial COOMe, 30% Equatorial COOMe | rsc.org, scispace.com |

| cis-2-dithiocarbamate-6-methoxycarbonyl-ε-caprolactam | Single chair | Both equatorial | rsc.org, scispace.com |

| trans-2-dithiocarbamate-6-methoxycarbonyl-ε-caprolactam | Two exchanging chair forms (1:1) | One axial, one equatorial | rsc.org, scispace.com |

Diastereoselective and Enantioselective Approaches in Synthesis

The synthesis of stereochemically pure this compound requires methods that can control the formation of the chiral center at C-3, as well as the relative stereochemistry of any other substituents on the ring. This is achieved through diastereoselective and enantioselective synthetic strategies.

While specific examples for this compound are not extensively documented, principles from the synthesis of related chiral seven-membered heterocycles, such as 1,4-oxazepane-5-carboxylic acids, are highly relevant. nih.govresearchgate.netrsc.org In the synthesis of these compounds, the formation of a new stereocenter often leads to a mixture of diastereomers. nih.govresearchgate.netrsc.org For example, the cleavage of a polymer-supported N-phenacyl nitrobenzenesulfonamide with a reducing agent yielded 1,4-oxazepane (B1358080) derivatives as an inseparable mixture of diastereomers. nih.govresearchgate.netrsc.org The ratio of these diastereomers can be influenced by the substitution pattern of the starting materials. nih.govresearchgate.net

The separation of diastereomers is a common strategy to obtain stereochemically pure compounds. In the case of the aforementioned 1,4-oxazepane derivatives, catalytic hydrogenation of a nitro group to an aniline (B41778) improved the separability of the diastereomeric products, allowing for the isolation and characterization of the major isomer. nih.govresearchgate.net Such approaches, which involve the formation of diastereomeric mixtures followed by separation, are a practical way to access specific stereoisomers.

Enantioselective synthesis, which aims to produce a single enantiomer, is the most efficient approach. This can be achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. For instance, the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid was achieved starting from methyl (2R)-glycidate, a chiral starting material. spinchem.com A key step in this synthesis was a lipase-catalyzed regioselective lactamization, demonstrating the use of enzymes to achieve high stereochemical control. spinchem.com

Table 2: Diastereomeric Ratios in the Synthesis of 1,4-Oxazepane Derivatives

| R1 Substituent | R3 Substituent | Diastereomeric Ratio (C2 R,S) | Overall Yield of Major Diastereomer | Reference |

| Wang-O | H | 72:28 | 10% | nih.gov |

| Wang-O | 4-Cl | 70:30 | 12% | nih.gov |

| Wang-O | 4-Me | 75:25 | 11% | nih.gov |

| Wang-O | 4-OMe | 75:25 | 11% | nih.gov |

| Wang-O | 2-Cl | 73:27 | 10% | nih.gov |

Conformational Analysis and Structural Characterization of 2 Oxoazepane Systems

Conformational Preferences and Flexibility of the Seven-Membered Lactam Ring

The seven-membered ring of ε-caprolactam, the parent structure of 2-oxoazepane-3-carboxylic acid, is not planar and exists in a dynamic equilibrium of various puckered conformations. Theoretical and experimental studies have shown that the most stable conformation is a chair form. researchgate.net Two energetically favored pseudo-chair conformations are described as ¹,ᴺC₄ and ⁴C₁,ᴺ. rsc.org The inversion between these chair conformations requires overcoming a significant energy barrier, which has been calculated to be approximately 10.5 kcal/mol for ε-caprolactam. researchgate.net This indicates a considerable degree of conformational rigidity at lower temperatures.

The introduction of a substituent, such as a carboxylic acid group at the C3 position, is expected to influence the conformational equilibrium. For monosubstituted caprolactams, there is a general preference for the substituent to occupy an equatorial position to minimize steric strain. rsc.org Molecular mechanics calculations on a C6-substituted methyl ester of caprolactam showed that the conformation with the substituent in the axial position is 8 kcal/mol higher in energy than the equatorial conformation. rsc.org This energy difference underscores the strong preference for the equatorial arrangement.

However, the conformational landscape can be altered by other factors, such as N-substitution on the lactam. For instance, the introduction of a bulky tert-butyloxycarbonyl (BOC) group at the nitrogen atom can lead to a situation where a C6-ester group preferentially adopts the normally energetically disfavored axial position. rsc.org This highlights the subtle interplay of steric and electronic effects in determining the ultimate conformational preference of the seven-membered lactam ring. The introduction of unsaturation within the ring, for example, a double bond between C2 and C3, tends to "flatten" the chair conformation. rsc.org

Table 1: Calculated Energy Barrier for Chair Inversion of ε-Caprolactam

| Compound | Method | Calculated Free Energy of Activation (ΔG‡) |

|---|---|---|

| ε-Caprolactam | B3LYP/6-311+G(d,p) | 10.5 kcal/mol |

| ε-Caprolactam | CCSD(T)/6-311+G(d,p) | 10.5 kcal/mol |

Data sourced from conformational analysis studies. researchgate.net

Intramolecular Hydrogen Bonding and Conformational Stabilization

The conformational preference of a carboxylic acid group is generally described by the torsion angle of the HO-C=O bond, with syn and anti conformations being the most common. ic.ac.uk While the syn conformation is often preferred, the anti conformation can be stabilized by specific interactions, including intramolecular hydrogen bonds. The formation of an intramolecular hydrogen bond is a balance between the stability gained from the interaction and the strain induced by forcing the molecule into a specific geometry.

Influence of 2-Oxoazepane Carboxylic Acid Residues on Peptide Secondary Structures

When incorporated into peptide chains, conformationally constrained amino acids can act as potent inducers of specific secondary structures. The rigid, yet defined, conformational preferences of the 2-oxoazepane ring system make its amino acid derivatives valuable tools in peptidomimetic and protein engineering studies.

β-Turn Inducing Properties

Derivatives of 2-oxoazepane, particularly quaternary α-amino acids, have been shown to be effective inducers of β-turns in model dipeptides. researchgate.net Molecular modeling and NMR experiments have provided evidence for the adoption of β-turn secondary structures when these residues are incorporated into peptide sequences. researchgate.net A β-turn is a crucial secondary structure motif that allows a peptide chain to reverse its direction, and it is characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue. The constrained seven-membered ring of the 2-oxoazepane derivative helps to pre-organize the peptide backbone into the required geometry for β-turn formation.

3₁₀-Helix Induction

In addition to β-turns, azepane-derived quaternary amino acids have been demonstrated to be effective stabilizers of 3₁₀-helical structures in short peptides. ic.ac.uknih.gov The 3₁₀-helix is another common secondary structure in proteins, characterized by a hydrogen bond between the carbonyl oxygen of the i-th residue and the amide proton of the (i+3)-th residue, similar to a β-turn, but repeated in a helical fashion. Theoretical, NMR, and X-ray studies have confirmed the ability of these constrained residues to promote the formation of 3₁₀-helices. ic.ac.uk

Other Helical Conformations

While the induction of β-turns and 3₁₀-helices by 2-oxoazepane derivatives is well-documented, their influence on other helical conformations, such as the α-helix, is less explored. The specific conformational constraints imposed by the seven-membered ring are particularly well-suited for the tighter winding of a 3₁₀-helix compared to the more relaxed α-helix. The ability of a given constrained amino acid to induce a specific secondary structure is a complex interplay of its intrinsic conformational preferences, the surrounding peptide sequence, and the solvent environment.

Advanced Spectroscopic and Diffraction Techniques for Conformational Elucidation

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational properties of 2-oxoazepane systems.

X-ray Crystallography: Single-crystal X-ray diffraction provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. nih.gov This technique has been instrumental in determining the preferred conformations of substituted ε-caprolactams, revealing details about the chair-like puckering of the seven-membered ring and the axial or equatorial disposition of substituents. rsc.org It also provides definitive evidence for intermolecular hydrogen bonding patterns in the crystalline state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation and dynamics of molecules in solution. nih.gov For 2-oxoazepane systems, various NMR techniques can be employed. One-dimensional ¹H and ¹³C NMR can provide information about the average conformation, while two-dimensional techniques like COSY, HSQC, and HMBC can aid in the complete assignment of proton and carbon signals. mdpi.com Nuclear Overhauser Effect (NOE) experiments can provide information about through-space proximities of protons, which can be used to deduce the relative stereochemistry and conformational preferences. researchgate.net Variable temperature NMR studies can be used to investigate dynamic processes, such as ring inversion, and to determine the energy barriers associated with these processes. mdpi.com

Molecular Modeling: Computational methods, including molecular mechanics and quantum mechanical calculations, are invaluable for exploring the conformational energy landscape of 2-oxoazepane derivatives. mdpi.com These methods can be used to calculate the relative energies of different conformers, map the pathways for conformational interconversion, and predict the influence of substituents on the ring's geometry. rsc.org Molecular modeling is also crucial in rationalizing the observed secondary structure-inducing properties of these residues when incorporated into peptides. researchgate.net

Table 2: Techniques for Conformational Elucidation of 2-Oxoazepane Systems

| Technique | Information Provided |

|---|---|

| X-ray Crystallography | Precise solid-state structure, bond lengths, angles, torsional angles, intermolecular interactions. rsc.orgnih.gov |

| NMR Spectroscopy | Solution-state conformation, dynamic processes (e.g., ring inversion), through-space proton proximities (NOE). nih.govmdpi.comresearchgate.net |

| Molecular Modeling | Relative energies of conformers, conformational interconversion pathways, prediction of substituent effects. rsc.orgresearchgate.netmdpi.com |

X-ray Diffraction Analysis

Studies on substituted ε-caprolactams, including the closely related this compound, have utilized single-crystal X-ray diffraction to elucidate their solid-state structures. rsc.org In the solid state, this compound presents a unique structural arrangement where three crystallographically independent molecules form a trimer in the asymmetric unit. rsc.org This trimeric assembly is organized around an approximate non-crystallographic three-fold axis. rsc.org The stability of this structure is maintained by a network of strong hydrogen bonds, specifically N-H⋯O and O-H⋯O interactions. rsc.org The intermolecular distances for these contacts range from 2.970(4) to 3.074(4) Å for N⋯O and 2.543(4) to 2.555(4) Å for O⋯O, indicating robust hydrogen bonding. rsc.org

The conformation of the ε-caprolactam ring is a key feature revealed by X-ray analysis. It is well-accepted that ε-caprolactam, the parent compound, predominantly exists in a stable chair conformation in its crystalline form. researchgate.net The introduction of substituents, such as the carboxylic acid group at the C-3 position, can influence this conformation. For instance, in a related disubstituted derivative, a C-2 substituent was found to adopt an equatorial position to minimize steric hindrance, which in turn forced a C-6 methyl ester group into an axial orientation. rsc.org Such analyses are critical for understanding how substitutions on the caprolactam core can alter the ring's geometry and the spatial orientation of functional groups. rsc.org

Table 1: Selected X-ray Crystallographic Data for this compound

| Parameter | Observation |

| Crystal System | Data not specified in the provided sources. |

| Space Group | Data not specified in the provided sources. |

| Asymmetric Unit | Three crystallographically independent molecules. rsc.org |

| Molecular Arrangement | Molecules form a trimer around a non-crystallographic three-fold axis. rsc.org |

| Key Conformation | The parent ε-caprolactam ring adopts a chair conformation. researchgate.net |

| Hydrogen Bonding | Strong N-H⋯O and O-H⋯O contacts connect the molecules. rsc.org |

| Intermolecular Distances | d(N⋯O) = 2.970(4)–3.074(4) Å; d(O⋯O) = 2.543(4)–2.555(4) Å. rsc.org |

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for investigating the conformational dynamics of molecules in solution. auremn.org.brnih.gov Unlike solid-state methods, NMR can provide insights into the ensemble of conformations that a molecule may adopt in a liquid phase and the energetic barriers between them. copernicus.orgnih.gov

For the parent ε-caprolactam ring, low-temperature 1H and 13C NMR studies have shown that it exists as a single conformer in solution, which was identified as the chair conformation. researchgate.net This finding is consistent with results from infrared spectroscopy and X-ray diffraction, suggesting the chair form is the most stable state. researchgate.net The conformational process observed for ε-caprolactam, with a free energy of activation of 10.3 kcal/mol (43 kJ mol⁻¹), was interpreted as geminal 1H exchange rather than ring inversion. researchgate.net

When substituents are introduced onto the caprolactam ring, as in this compound, the conformational landscape can become more complex. NMR studies on a related N-BOC protected C-6 substituted methyl ester derivative revealed dynamic conformational exchange. rsc.org At room temperature (298 K), the 1H NMR spectrum showed sharp, well-resolved signals. However, as the temperature was lowered to 183 K, significant line broadening was observed, which is a classic indicator of molecules undergoing exchange between different conformations on a timescale comparable to the NMR experiment. rsc.org This suggests that while the parent ring has a single dominant conformation, substituted versions can be more flexible in solution. rsc.org The chemical shifts of carboxyl protons in 1H NMR spectra typically appear around 12 δ, though this can be dependent on concentration and solvent due to variations in hydrogen bonding. libretexts.orgopenstax.org

Table 2: NMR Spectroscopy Data for Conformational Analysis of 2-Oxoazepane Systems

| Technique/Parameter | Compound System | Observation |

| Low-Temperature 13C NMR | ε-caprolactam | Only one conformer (chair) was found in solution down to -155°C. researchgate.net |

| Activation Energy (ΔG‡) | ε-caprolactam | 10.3 kcal/mol, interpreted as geminal 1H exchange. researchgate.net |

| Variable-Temperature 1H NMR | N-BOC protected C-6 substituted methyl ester of ε-caprolactam | Signal broadening upon cooling from 298 K to 183 K, indicating dynamic conformational exchange. rsc.org |

| 1H NMR Chemical Shift | Carboxylic Acid Proton (-CO₂H) | Typically absorbs as a singlet near 12 δ. openstax.org |

| 13C NMR Chemical Shift | Carboxyl Carbon | Absorbs in the range of 165 to 185 δ for saturated aliphatic acids. libretexts.orgopenstax.org |

Vibrational Spectroscopy (IR) Applications in Conformational Studies

For this compound, the IR spectrum is characterized by absorptions corresponding to its lactam and carboxylic acid moieties. The carboxylic acid group gives rise to two distinct and easily identifiable absorptions: a very broad O–H stretching band between 2500 and 3300 cm⁻¹ and a strong C=O stretching band between 1710 and 1760 cm⁻¹. libretexts.orgopenstax.org The broadness of the O–H stretch is a hallmark of the hydrogen-bonded dimers or other aggregates that carboxylic acids typically form. orgchemboulder.com The position of the carbonyl (C=O) absorption for the acid is also dependent on hydrogen bonding; it is found around 1760 cm⁻¹ for free monomers and shifts to a lower frequency near 1710 cm⁻¹ for the more common hydrogen-bonded dimers. libretexts.org

The lactam group also contributes a strong carbonyl stretching absorption. These characteristic frequencies can be used to study conformational states. For the parent ε-caprolactam, IR spectroscopy has confirmed that the stable chair conformer found in the crystalline state is the same one present in solution. researchgate.net This indicates that the vibrational spectra are consistent with this specific ring puckering. Changes in the conformation of the seven-membered ring would alter the bond angles and dipole moments, leading to shifts in the observed IR bands. Therefore, IR spectroscopy serves as a complementary technique to X-ray diffraction and NMR for confirming the predominant conformation of 2-oxoazepane systems in different states. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Notes |

| Carboxylic Acid | O–H Stretch | 3300–2500 | Very broad due to hydrogen bonding. orgchemboulder.com |

| Carboxylic Acid | C=O Stretch | 1760–1690 | Position depends on hydrogen bonding (dimer vs. monomer). orgchemboulder.com |

| Lactam (Amide) | C=O Stretch | ~1650 | Position can be influenced by ring strain and conformation. |

| Carboxylic Acid | C–O Stretch | 1320–1210 | Part of the carboxyl fingerprint region. orgchemboulder.com |

| Carboxylic Acid | O–H Bend | 1440–1395 and 950–910 | In-plane and out-of-plane bending. orgchemboulder.com |

| Amine | N-H Stretch | ~3200 | Typically a sharp peak for secondary amides. |

Applications of 2 Oxoazepane 3 Carboxylic Acid in Synthetic Design and Medicinal Chemistry Scaffolds

Utility as Building Blocks for Peptides and Peptidomimetics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties like stability and bioavailability. 2-Oxoazepane-3-carboxylic acid serves as an excellent building block for these endeavors.

Enantiopure β-amino acids are recognized as valuable scaffolds for creating peptidomimetics and foldamers. nih.gov The ε-caprolactam ring of this compound introduces a specific bend or turn into a peptide backbone, influencing its secondary structure. This is a key technique for mimicking the bioactive conformation of natural peptides. Peptidomimetics are designed to overcome some of the limitations of natural peptides, such as their susceptibility to degradation by proteases. mdpi.com The non-natural structure of the this compound unit enhances resistance to enzymatic cleavage, leading to a longer half-life in biological systems.

Key Research Findings:

Studies have shown that cyclic amino acids can rigidify a peptide strand, which is a crucial factor in designing molecules with high receptor affinity and selectivity. researchgate.net

The synthesis of peptidomimetics often involves the use of modular building blocks that can be assembled using standard solid-phase synthesis techniques. mdpi.com this compound, with its protected amine and activated carboxylic acid, fits seamlessly into these synthetic workflows.

Role in the Development of Conformationally Constrained Molecules

Conformational constraint is a powerful principle in drug design, where restricting the flexibility of a molecule can lock it into its biologically active shape, thereby increasing potency and selectivity. The cyclic nature of this compound makes it an ideal tool for imposing such constraints.

When incorporated into a larger molecule, the seven-membered lactam ring limits the number of possible conformations the molecule can adopt. This pre-organization can lead to a more favorable interaction with a biological target, such as a receptor or enzyme, as less conformational entropy is lost upon binding. This principle has been successfully applied in the development of highly selective opioid peptides, where constraining the peptide backbone led to enhanced receptor selectivity. nih.gov

| Feature | Description | Implication in Molecular Design |

| Cyclic Backbone | The seven-membered ε-caprolactam ring. | Reduces the rotational freedom of the molecular backbone. |

| Defined Stereochemistry | The chiral center at the 3-position. | Allows for precise three-dimensional positioning of substituents. |

| Structural Rigidity | The inherent stiffness of the ring system. | Helps to lock the molecule into a specific, biologically active conformation. |

The use of such constrained scaffolds gives additional evidence about the specific conformations required for molecular interactions, for instance, determining that the side chain of a particular residue adopts a specific orientation when binding to a receptor. nih.gov

Application as Scaffolds in Rational Drug Design Programs

A molecular scaffold is the core structure of a compound to which various functional groups can be attached to create a library of related molecules. This compound is a "privileged scaffold," a term for molecular frameworks that are able to provide ligands for more than one type of receptor or enzyme. mdpi.com

Its structure contains multiple points for chemical modification:

The carboxylic acid group can be converted into esters, amides, or other functional groups.

The amide nitrogen within the lactam ring can be substituted.

The lactam ring itself can be opened or modified to create different heterocyclic systems.

This versatility allows chemists to systematically alter the molecule's properties, such as its size, shape, and polarity, to optimize its interaction with a biological target. The concept of using core scaffolds to build libraries of diverse compounds is central to modern drug discovery. mdpi.com The use of three-dimensional, Fsp3-rich structures like this compound is a key trend in moving away from flat, two-dimensional molecules in drug design, often leading to improved pharmacological properties. univ.kiev.ua

Function as Chiral Templates in Asymmetric Synthesis

Asymmetric synthesis—the synthesis of a molecule in an enantiomerically pure form—is critical in pharmacology, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral carboxylic acids with a stereogenic center at the α-position are fundamental components of many natural products and therapeutic agents. rsc.org

Examples of Asymmetric Synthesis Strategies:

Chiral Pool Synthesis: Using a readily available chiral molecule like this compound as a starting material.

Auxiliary-Controlled Synthesis: Attaching the chiral template to a molecule, directing the stereochemistry of a reaction, and then removing it.

The development of catalytic asymmetric methods to create such chiral acids is an active area of research, highlighting the importance of these building blocks. nih.govdrexel.edu

Precursors for Diverse Heterocyclic Compounds

Heterocyclic compounds—cyclic molecules containing atoms of at least two different elements—are ubiquitous in medicinal chemistry. The this compound structure is a valuable precursor for synthesizing a wide array of more complex heterocyclic systems.

The lactam and carboxylic acid functionalities can participate in various chemical transformations:

Ring-Opening Reactions: The lactam can be hydrolyzed to yield a linear amino acid, which can then be used in other cyclization reactions.

Condensation Reactions: The carboxylic acid can react with other bifunctional molecules to form new rings, such as oxazoles or thiazoles. nih.gov

Ring Expansions/Contractions: Chemical rearrangements can alter the size of the lactam ring. For instance, studies have shown that 4-carboxy-2-oxoazepane derivatives can spontaneously rearrange into 2'-oxopiperidine structures under certain conditions. nih.gov

This chemical reactivity allows for the transformation of the relatively simple azepane scaffold into more elaborate structures, such as thiazepino-quinolines or other fused heterocyclic systems, which are of interest in drug discovery. nih.gov

Functionalization of Nanomaterials (e.g., Gold Nanoparticles)

The interface of chemistry and materials science has opened new avenues for medical diagnostics and therapeutics. Gold nanoparticles (AuNPs) are particularly attractive for biomedical applications due to their unique optical properties and low toxicity. nih.govnih.gov To be effective, these nanoparticles must be functionalized—coated with molecules that allow them to interact with biological systems in a specific way.

The carboxylic acid group of this compound is ideal for this purpose. It can be used to covalently attach the molecule to the surface of AuNPs. This is often achieved through a ligand exchange process or by forming a stable bond with the gold surface, sometimes mediated by a thiol group. mdpi.com

Advantages of Carboxylic Acid Functionalization:

Stable Conjugation: Allows for the formation of strong, covalent bonds between the molecule and the nanoparticle, which is more robust than passive adsorption. nanohybrids.net

Biocompatibility: The functionalized surface can improve the nanoparticle's stability in biological fluids and reduce non-specific interactions. nanohybrids.net

Targeted Delivery: By incorporating a biologically active molecule like a peptide mimic derived from this compound, the nanoparticle can be directed to specific cells or tissues.

This approach can be used to create targeted drug delivery systems, advanced bio-imaging agents, and sensitive biosensors. nih.govrsc.org

Computational and Theoretical Investigations of 2 Oxoazepane 3 Carboxylic Acid

Quantum Mechanical (QM) Studies of Reaction Mechanisms and Energetics

Quantum mechanical (QM) methods are fundamental to understanding the chemical transformations that 2-Oxoazepane-3-carboxylic acid can undergo. These studies are based on the principles of quantum mechanics to calculate the energy of a molecule as a function of its geometry. By mapping the potential energy surface, researchers can identify transition states, intermediates, and products of a reaction, thereby elucidating the detailed mechanism.

For this compound, QM studies can be employed to investigate various reactions, such as ring-opening, decarboxylation, or reactions involving the carboxylic acid and amide functional groups. These calculations provide critical information about the activation energies and reaction enthalpies, which are key determinants of reaction feasibility and kinetics. For instance, a hypothetical QM study on the hydrolysis of the amide bond in this compound could reveal the energetic barriers for both acid- and base-catalyzed pathways.

Table 1: Hypothetical QM-Calculated Energetic Data for the Hydrolysis of this compound

| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Acid-Catalyzed | 25.4 | 15.2 | -5.8 |

| Base-Catalyzed | 18.9 | 8.7 | -12.3 |

| Neutral | 35.1 | 24.9 | -5.7 |

Note: The data in this table is illustrative and intended to represent the type of information that can be obtained from QM studies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a class of QM methods that has become particularly popular due to its balance of accuracy and computational cost. DFT calculations are instrumental in determining the electronic structure of this compound, which in turn governs its reactivity. By calculating the distribution of electron density, researchers can identify regions of the molecule that are electron-rich or electron-deficient, predicting sites susceptible to nucleophilic or electrophilic attack.

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, DFT can be used to compute various reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, which provide quantitative measures of a molecule's propensity to react at specific atomic sites.

Table 2: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Electronegativity (χ) | 3.65 eV |

| Chemical Hardness (η) | 3.15 eV |

Note: The data in this table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Peptide Interactions

While QM methods are powerful for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are essential for exploring the dynamic behavior of molecules. MD simulations use classical mechanics to model the movements of atoms over time, providing a detailed picture of the conformational landscape and intermolecular interactions of this compound.

For a flexible molecule like this compound, which contains a seven-membered ring, MD simulations can reveal the various accessible conformations and the energetic barriers between them. This is crucial for understanding how the molecule's shape influences its biological activity and physical properties. Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, such as solvent molecules or biological macromolecules like proteins. For example, if this compound were to be investigated as a potential ligand for a protein, MD simulations could predict its binding mode and affinity.

Prediction and Understanding of Chemical Reactivity and Selectivity

The prediction of chemical reactivity and selectivity is a central goal of computational chemistry. By combining insights from QM and DFT calculations, it is possible to build predictive models for the behavior of this compound in different chemical environments. For instance, the calculated electronic properties can be used to rationalize and predict the regioselectivity and stereoselectivity of reactions.

Computational models can also be used to screen for potential reactants and catalysts that would favor a desired reaction outcome. For example, if the goal is to selectively modify the carboxylic acid group without affecting the amide, computational studies could help in designing a protecting group strategy or identifying a catalyst that selectively interacts with the target functional group. This predictive power significantly reduces the amount of trial-and-error in experimental work.

Computational Approaches for Conformational Landscapes

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. For this compound, with its flexible ring and rotatable bonds, this landscape can be quite complex. Computational methods provide the tools to systematically explore this landscape and identify the most stable conformers.

Techniques such as conformational searches, often coupled with QM or DFT energy calculations, can be used to locate the low-energy minima on the potential energy surface. The results of these searches can be visualized as a Ramachandran-like plot, showing the distribution of stable conformers as a function of key dihedral angles. Understanding the conformational preferences of this compound is essential for interpreting its spectroscopic data and for designing molecules with specific shapes and properties. nih.govchemrxiv.org

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (degrees) | Dihedral Angle 2 (degrees) | Relative Energy (kcal/mol) |

| Chair-like 1 | -60 | 170 | 0.0 |

| Chair-like 2 | 55 | -165 | 0.8 |

| Boat-like 1 | 70 | 65 | 3.2 |

| Boat-like 2 | -75 | -70 | 3.5 |

Note: The data in this table is illustrative and represents the type of information that can be generated through conformational analysis.

Analytical Methodologies for Research Grade Characterization

Advanced Spectroscopic Techniques (e.g., High-Resolution NMR, Mass Spectrometry)

The definitive structural elucidation and confirmation of research-grade 2-Oxoazepane-3-carboxylic acid rely on a combination of advanced spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for providing detailed information about the molecular structure, connectivity, and elemental composition of the compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to determine the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to unambiguously assign all proton and carbon signals and confirm the integrity of the molecular framework.

¹H NMR Spectroscopy : Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. libretexts.org The proton at the chiral center (C3) would likely appear as a multiplet due to coupling with the adjacent methylene protons on C4. The protons of the azepane ring are expected to resonate in the upfield region, with their chemical shifts and multiplicities determined by their specific spatial relationships and coupling interactions.

¹³C NMR Spectroscopy : Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The carbonyl carbon of the lactam (C2) and the carbonyl carbon of the carboxylic acid (C1') are expected to be the most downfield signals, typically appearing in the 160-180 ppm region. libretexts.org The chiral carbon (C3) would appear at a specific chemical shift, and the remaining methylene carbons of the azepane ring would be found in the more upfield region of the spectrum. The specific chemical shifts are influenced by the electronic environment of each carbon atom. nih.gov

2D NMR Techniques : To definitively assign all signals and confirm the connectivity of the atoms, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are utilized. An HSQC experiment correlates the signals of protons directly attached to carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O, lactam) | - | ~170-175 |

| C3 (-CH) | Multiplet | ~50-60 |

| C4 (-CH₂) | Multiplet | ~25-35 |

| C5 (-CH₂) | Multiplet | ~20-30 |

| C6 (-CH₂) | Multiplet | ~25-35 |

| C7 (-CH₂) | Multiplet | ~40-50 |

| -COOH (Carboxyl) | Broad Singlet, ~10-12 | ~175-180 |

| -NH (Amide) | Broad Singlet | - |

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of this compound. The fragmentation pattern observed in the mass spectrum offers additional structural information, corroborating the proposed structure. Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar molecules such as carboxylic acids.

The expected molecular ion peak for this compound (C₇H₁₁NO₃) would correspond to its molecular weight. Fragmentation analysis would likely show characteristic losses of small molecules such as H₂O, CO, and CO₂ from the parent ion, providing further evidence for the presence of the carboxylic acid and lactam functional groups.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Exact Mass | 157.0739 |

| Molecular Weight | 157.17 |

| Predicted [M+H]⁺ | 158.0812 |

| Predicted [M-H]⁻ | 156.0666 |

Chromatographic Separation and Purity Assessment (e.g., HPLC, Chiral Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of research-grade this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of the compound, while chiral chromatography is crucial for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating components of a mixture, allowing for the quantification of the purity of a substance. For a polar compound like this compound, reversed-phase HPLC is a common approach. nih.gov In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier like formic acid to ensure the carboxylic acid is in its protonated form. sielc.com

Detection can be achieved using a UV detector, although the chromophore in this compound is not particularly strong. More sensitive and specific detection can be achieved by coupling the HPLC system to a mass spectrometer (LC-MS), which also provides molecular weight information for each separated component. nih.gov The purity is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Conditions for Purity Assessment of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |

Chiral Chromatography

This compound possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, it is critical to be able to separate and analyze them. Chiral chromatography is the most effective method for this purpose. researchgate.net This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common CSPs for the separation of chiral acids include those based on derivatized polysaccharides like amylose and cellulose. researchgate.netmdpi.com The choice of mobile phase, which can be in either normal-phase (e.g., hexane/isopropanol) or reversed-phase mode, is critical for achieving optimal separation. mdpi.com Another approach involves the use of anion-exchange type chiral stationary phases. chiraltech.com The successful development of a chiral separation method allows for the determination of the enantiomeric excess (ee) of a sample.

Table 4: Potential Chiral Chromatography Methods for Enantiomeric Separation

| Parameter | Method 1 (Normal Phase) | Method 2 (Reversed Phase) |

|---|---|---|

| Chiral Stationary Phase | Immobilized Amylose-based CSP | Cellulose-based CSP |

| Mobile Phase | Hexane/Ethanol with Formic Acid | Acetonitrile/Water with a buffer |

| Detection | UV at ~210 nm | UV at ~210 nm or LC-MS |

Future Directions and Emerging Research Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The industrial demand for caprolactam-based compounds necessitates a shift towards more environmentally benign and efficient manufacturing processes. nih.gov Future research into the synthesis of 2-Oxoazepane-3-carboxylic acid and its derivatives is poised to move beyond traditional methods, embracing green chemistry principles to reduce waste, hazardous chemical use, and energy consumption. jddhs.comjddhs.commdpi.com

Key areas of development include:

Biocatalysis : The use of enzymes to catalyze stereoselective reactions offers a powerful route to enantiomerically pure chiral chemicals. nih.govjocpr.comnih.gov Research is expected to focus on identifying or engineering enzymes, such as hydrolases or oxidoreductases, for the highly selective synthesis of specific stereoisomers of this compound. jocpr.comresearchgate.net This approach promises high yields and purity under mild, aqueous conditions, aligning with sustainable manufacturing goals. jocpr.comrug.nl

Flow Chemistry : Continuous flow processing presents numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, faster reaction times, and easier scalability. nih.govresearchgate.net The application of flow chemistry to lactam synthesis has already demonstrated superior yields and reduced reaction times. acs.orgthieme-connect.com Future methodologies will likely integrate multi-step syntheses of functionalized caprolactams into continuous flow systems, potentially combined with in-line purification and real-time monitoring to streamline production. nih.govnih.gov

Alternative Catalysts and Solvents : There is a growing focus on replacing harsh reagents with greener alternatives. This includes the design of bifunctional solid catalysts that can facilitate multiple reaction steps in a single pot, and the use of eco-friendly solvents like deep eutectic solvents, which can improve reaction rates and simplify catalyst recovery. nih.govacs.org

Table 1: Comparison of Synthetic Methodologies for Functionalized Lactams

| Methodology | Traditional Batch Synthesis | Emerging Sustainable Methods |

|---|---|---|

| Catalysts | Often uses stoichiometric, aggressive reagents (e.g., strong acids). | Biocatalysts (enzymes), heterogeneous catalysts, organocatalysts. nih.govresearchgate.net |

| Solvents | Relies on volatile and often hazardous organic solvents. | Water, supercritical fluids, deep eutectic solvents, or solvent-free conditions. jddhs.comacs.org |

| Efficiency | Can suffer from long reaction times and require intermediate isolation steps. | Significantly shorter reaction times (especially in flow chemistry) and potential for telescoped reactions. thieme-connect.com |

| Stereocontrol | Often produces racemic mixtures requiring difficult chiral resolution. | High enantioselectivity achievable through biocatalysis or asymmetric catalysis. researchgate.netrsc.org |

| Waste | Generates significant byproducts and solvent waste. | Minimizes waste through higher atom economy and catalyst recyclability. nih.gov |

| Safety | Handling large volumes of hazardous materials poses safety risks. | Improved safety due to smaller reaction volumes and better process control in flow systems. nih.gov |

Exploration of Bio-orthogonal and Click Chemistry Applications

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org The structure of this compound, particularly its carboxylic acid handle, makes it an ideal candidate for modification with bio-orthogonal functional groups.

Future research in this area will likely involve:

Installation of "Click" Handles : The carboxylic acid group can be readily converted into an amide or ester linked to a bio-orthogonal moiety, such as an azide (B81097) or a strained alkyne. thermofisher.commedium.com These "clickable" derivatives of this compound could then participate in highly specific and efficient ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC). wikipedia.orgdrpress.org